Methyl neoabietate

Description

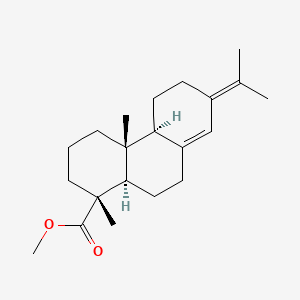

Methyl neoabietate (C₂₁H₃₂O₂) is a diterpenoid methyl ester derived from neoabietic acid, a resin acid commonly found in conifers such as spruce (Picea abies) and pine species (Pinus spp.) . It is characterized by a bicyclic phenanthrene backbone with a methyl ester group at the C-15 position . Its structure was definitively assigned using 1D and 2D NMR spectroscopy, revealing distinct chemical shifts for carbons and protons in the tricyclic framework, particularly the isopropylidene group at C-7 and methyl substituents at C-4a and C-10a .

Methyl neoabietate is a minor component of plant resins and essential oils, typically detected at concentrations below 1% in Pinus flexilis, Pinus sabiniana, and Salvia species . It plays a role in plant defense mechanisms, as it accumulates in glandular trichomes (GT) of spruce stems, alongside other methylated diterpenes .

Properties

IUPAC Name |

methyl (1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-ylidene-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h13,17-18H,6-12H2,1-5H3/t17-,18+,20+,21+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNYKQDSHLEWFW-UYWIDEMCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3310-97-2 | |

| Record name | Methyl neoabietate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003310972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL NEOABIETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0EDG0WM942 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl neoabietate can be synthesized through the esterification of neoabietic acid with methanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods: In industrial settings, the production of methyl neoabietate often involves the catalytic methyl esterification of colophony (a type of resin) using zinc oxide supported on spent fluid cracking catalyst under subcritical carbon dioxide conditions. This method enhances the reaction efficiency and yields a high conversion rate .

Chemical Reactions Analysis

Types of Reactions: Methyl neoabietate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert it back to neoabietic acid.

Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of methyl neoabietate.

Reduction: Neoabietic acid.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl neoabietate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl neoabietate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and receptor interactions. For example, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Structural Analogues

Key Structural Differences :

- Methyl neoabietate vs. methyl abietate : The former has an isopropylidene group at C-7, while the latter has a conjugated double bond system and an isopropyl group at C-13 .

- Methyl dehydroabietate is dehydrogenated, resulting in an aromatic C-ring, unlike the tricyclic framework of methyl neoabietate .

Chemical Stability and Reactivity

- Thermal Isomerization : At 200°C, methyl neoabietate equilibrates with methyl abietate and methyl palustrate, forming a mixture dominated by methyl abietate (~50%) .

- Oxidation Resistance : Unlike methyl dehydroabietate (an oxidation product of abietic acid), methyl neoabietate remains stable under mild oxidative conditions, as shown in RNAi studies where its levels were unaffected .

Analytical Differentiation

Gas chromatography-mass spectrometry (GC-MS) is critical for distinguishing these esters:

Q & A

What analytical methods are recommended for identifying and quantifying methyl neoabietate in complex biological or environmental samples?

Basic Research Question

Methyl neoabietate, an oxygenated polycyclic diterpene, can be identified using gas chromatography-mass spectrometry (GC-MS) with specific retention time (RT: 60.48) and Kovats Index (KI: 2443) parameters . For quantification, internal standards (e.g., deuterated analogs) should be used to account for matrix effects. Researchers must validate methods using reference materials and report detection limits, precision, and recovery rates. Ensure chromatographic separation from co-eluting diterpenes like methyl abietate or isopimarate derivatives, as overlapping peaks can lead to misidentification .

How does methyl neoabietate’s occurrence in plant resins inform its ecological or biochemical roles?

Basic Research Question

Methyl neoabietate is a component of pine resin and is associated with traumatic resin duct (TRD) formation in plants, suggesting a role in defense against pathogens or herbivores . To study its ecological function, researchers should compare its concentration in stressed vs. unstressed plant tissues (e.g., via methyl jasmonate induction) and correlate levels with terpene synthase activity. Pair this with bioassays testing antimicrobial or insect-deterrent properties . Note that its structural similarity to abietane diterpenes (e.g., dehydroabietic acid) may imply shared biosynthetic pathways or overlapping biological activities .

What experimental strategies can resolve contradictions in methyl neoabietate’s reported pharmacological activities (or lack thereof)?

Advanced Research Question

While methyl neoabietate is listed without pharmacological data in some studies , related diterpenes like manool exhibit antioxidant and anti-inflammatory properties. To address this gap:

- Conduct in vitro bioactivity screens (e.g., COX-2 inhibition, antioxidant assays) using purified methyl neoabietate.

- Compare its effects with structurally similar compounds (e.g., methyl abietate) to identify structure-activity relationships.

- Use omics approaches (transcriptomics/metabolomics) to assess its modulation of cellular pathways in relevant models .

Report negative results transparently to avoid publication bias and clarify whether oxidation products (e.g., 15-hydroxy derivatives) are bioactive .

How can researchers elucidate the biosynthetic pathway of methyl neoabietate in coniferous species?

Advanced Research Question

Methyl neoabietate likely originates from geranylgeranyl diphosphate (GGPP) via diterpene synthase activity. To map its biosynthesis:

Perform isotope labeling experiments with -glucose in pine saplings to trace precursor incorporation.

Clone and express putative diterpene synthases from Picea abies or related species in heterologous systems (e.g., E. coli or yeast) to test for methyl neoabietate production .

Characterize methyltransferases responsible for esterification of neoabietic acid using kinetic assays and substrate specificity profiling .

What methodologies are critical for studying methyl neoabietate’s stability and degradation in archaeological or environmental contexts?

Advanced Research Question

In archaeological samples, methyl neoabietate’s oxidation products (e.g., 7-oxo-dehydroabietic acid) indicate degradation over time . To assess stability:

- Use accelerated aging experiments (e.g., exposure to UV light, elevated temperatures) and monitor degradation via GC-MS.

- Compare modern and historical resin samples to identify environmental factors (humidity, microbial activity) driving oxidation.

- Apply principal component analysis (PCA) to distinguish degradation patterns from co-occurring diterpenes .

How should methyl neoabietate’s characterization be documented to ensure reproducibility in publications?

Methodological Best Practices

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to:

- Report full spectral data (MS, / NMR) in supporting information.

- For new compounds, provide elemental analysis and purity metrics (HPLC/GC).

- Reference synthetic procedures for methyl neoabietate derivatives (e.g., oxidation products) and deposit raw data in public repositories (e.g., Zenodo) .

Why is methyl neoabietate underexplored in pharmacological studies, and how can this be addressed?

Critical Analysis Question

Its limited pharmacological data may stem from low natural abundance, structural complexity, or research focus on more bioactive diterpenes. To bridge this gap:

- Prioritize isolation and purification protocols (e.g., preparative HPLC) to obtain sufficient quantities for assays.

- Collaborate with synthetic chemists to develop scalable routes for analog synthesis.

- Leverage computational tools (molecular docking, QSAR models) to predict targets and prioritize experimental validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.